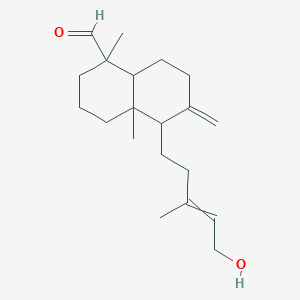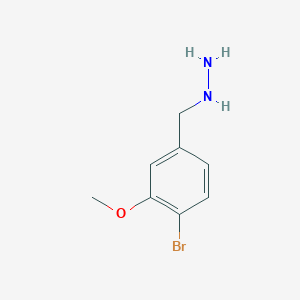![molecular formula C17H11F6N7O B12432999 (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selinexor, also known as KPT-330, is an oral small molecule drug that selectively inhibits nuclear export. It specifically targets exportin 1, a protein responsible for transporting various molecules, including tumor suppressor proteins and growth regulators, from the nucleus to the cytoplasm. By inhibiting exportin 1, Selinexor effectively traps these proteins in the nucleus, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells . Selinexor has shown efficacy in treating various cancers, including multiple myeloma and diffuse large B-cell lymphoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selinexor involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a triazole ring and the introduction of trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the triazole intermediate with a pyrazine derivative under mild conditions .
Industrial Production Methods
Industrial production of Selinexor follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Selinexor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to study the oxidative stability of Selinexor.
Reduction: Reducing agents such as sodium borohydride are employed to investigate the reduction pathways.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are formed through processes like hydroxylation and conjugation .
Aplicaciones Científicas De Investigación
Selinexor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective inhibition of nuclear export.
Biology: Investigated for its role in modulating cellular processes like apoptosis and cell cycle regulation.
Medicine: Approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma. .
Industry: Utilized in the development of new therapeutic agents targeting nuclear export pathways.
Mecanismo De Acción
Selinexor exerts its effects by inhibiting exportin 1, thereby trapping tumor suppressor proteins and growth regulators in the nucleus. This leads to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells. Additionally, Selinexor modulates the STAT3 signaling pathway, which plays a pivotal role in mediating inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Eltanexor: Another selective inhibitor of nuclear export with similar mechanisms of action.
Goniothalamin: A natural substance that also inhibits exportin 1.
Valtrate: Another natural compound with nuclear export inhibitory properties.
Uniqueness
Selinexor is unique due to its high specificity for exportin 1 and its ability to effectively trap tumor suppressor proteins in the nucleus. This specificity makes it a potent therapeutic agent for treating cancers that are resistant to other forms of treatment .
Propiedades
Fórmula molecular |
C17H11F6N7O |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31) |
Clave InChI |
DEVSOMFAQLZNKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


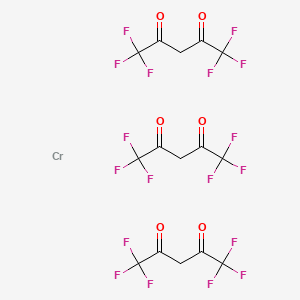
![2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)
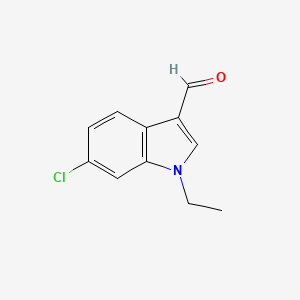
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

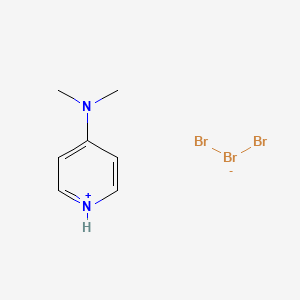
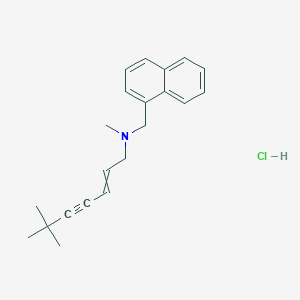
![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
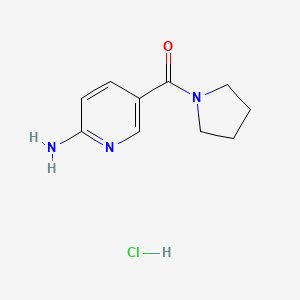
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)
